molecular formula C23H22BrN3O5S2 B10936881 Diethyl 5-[({[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-[({[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B10936881
M. Wt: 564.5 g/mol
InChI Key: YAUDZAIGXGJZMH-UHFFFAOYSA-N
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Description

Diethyl 5-[({[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromophenyl group, a pyrimidinyl group, and a thiophene ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-[({[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps. The process begins with the preparation of the bromophenyl and pyrimidinyl intermediates, followed by their coupling with the thiophene ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-[({[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Diethyl 5-[({[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 5-[({[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 5-[({[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C23H22BrN3O5S2

Molecular Weight

564.5 g/mol

IUPAC Name

diethyl 5-[[2-[4-(4-bromophenyl)pyrimidin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C23H22BrN3O5S2/c1-4-31-21(29)18-13(3)19(22(30)32-5-2)34-20(18)27-17(28)12-33-23-25-11-10-16(26-23)14-6-8-15(24)9-7-14/h6-11H,4-5,12H2,1-3H3,(H,27,28)

InChI Key

YAUDZAIGXGJZMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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